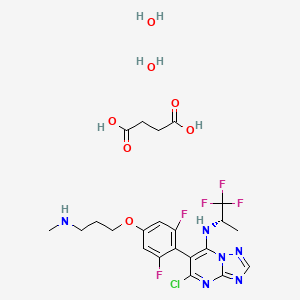
Cevipabulin succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cevipabulin succinate is a synthetic tubulin inhibitor with significant anticancer activity. It is widely recognized as a microtubule-stabilizing agent that binds to the vinblastine site on tubulin. This compound has been used in clinical trials for the treatment of advanced malignant solid tumors .
Preparation Methods
Cevipabulin succinate can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagentsThe reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods involve scaling up the laboratory synthesis to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Cevipabulin succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cevipabulin succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of microtubule stabilization and degradation.
Biology: It is used to investigate the role of microtubules in cell division and other cellular processes.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly those resistant to other microtubule-targeting drugs.
Industry: It is used in the development of new anticancer drugs and other therapeutic agents
Mechanism of Action
Cevipabulin succinate exerts its effects by binding to a novel site on α-tubulin, in addition to the vinblastine site on β-tubulin. This binding induces tubulin degradation by making the nonexchangeable GTP exchangeable, which reduces the stability of tubulin and leads to its destabilization and degradation. This unique mechanism of action distinguishes this compound from other microtubule-targeting agents .
Comparison with Similar Compounds
Cevipabulin succinate is unique in its ability to bind to both the vinblastine site and a novel site on α-tubulin, promoting tubulin degradation. Similar compounds include:
Vinblastine: A microtubule-destabilizing agent that binds to the vinblastine site on β-tubulin.
Paclitaxel: A microtubule-stabilizing agent that binds to the taxane site on β-tubulin.
Colchicine: A microtubule-destabilizing agent that binds to the colchicine site on β-tubulin
This compound’s dual binding sites and unique mechanism of action make it a promising candidate for overcoming resistance to other microtubule-targeting drugs.
Properties
CAS No. |
852954-81-5 |
|---|---|
Molecular Formula |
C22H28ClF5N6O7 |
Molecular Weight |
618.9 g/mol |
IUPAC Name |
butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate |
InChI |
InChI=1S/C18H18ClF5N6O.C4H6O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8);2*1H2/t9-;;;/m0.../s1 |
InChI Key |
FWNIBMRSBSSPNP-DXYFNVQQSA-N |
SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O |
Synonyms |
5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine cevipabulin CNDR-51533 CNDR-51657 TTI-237 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




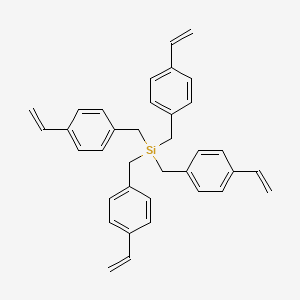
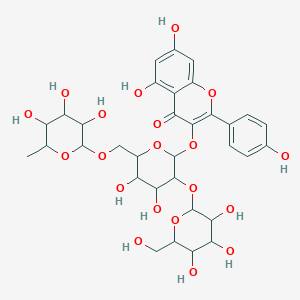
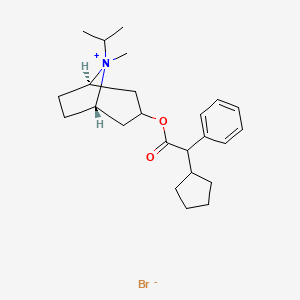


![[(1R,4aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B1255691.png)
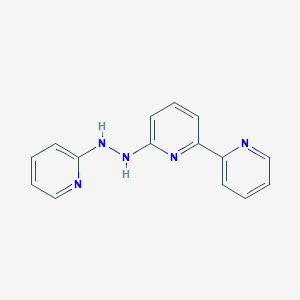
![(1S,9S,13R)-1,13-dimethyl-10-[(3-methylfuran-2-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255693.png)
![(8S,8aR,12aR)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B1255694.png)
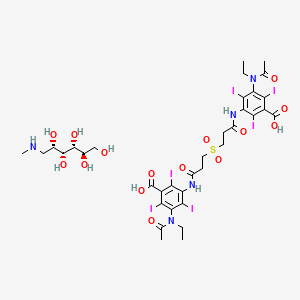
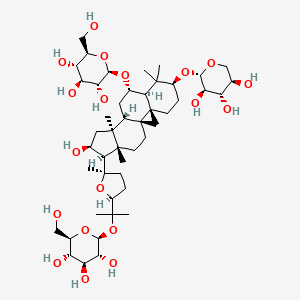
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadecanamide](/img/structure/B1255699.png)
